1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Overview
Description
1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride, also known as 1-(3-FPPC), is a type of organofluorine compound that is used as a building block for synthesizing various other compounds. It is a highly reactive compound that has been used in a wide range of scientific research applications, such as in biochemistry, pharmacology, and toxicology.
Scientific Research Applications
-
Synthetic Cathinones in Forensic Medicine
- Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market. They are gaining popularity in place of cathinones that became illegal .
- The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- The results of these analyses and identification of these synthetic cathinones are crucial in the fight against illegal drug use .
-
1,3,4-Oxadiazoles in Medicine and Agriculture
- Biologically active compounds play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants .
- Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles .
- These compounds exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, they can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
properties
IUPAC Name |
1-(3-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-11(16)7-4-10(15)14(6-7)9-3-1-2-8(13)5-9/h1-3,5,7H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOXDWLCODITIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206200 | |
Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |
CAS RN |
1105195-44-5 | |
Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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